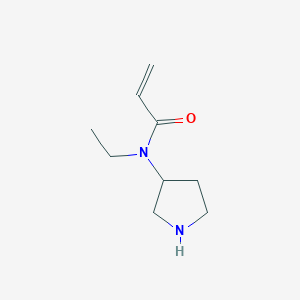

n-Ethyl-N-(pyrrolidin-3-yl)acrylamide

Description

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

N-ethyl-N-pyrrolidin-3-ylprop-2-enamide |

InChI |

InChI=1S/C9H16N2O/c1-3-9(12)11(4-2)8-5-6-10-7-8/h3,8,10H,1,4-7H2,2H3 |

InChI Key |

HKQURIJHXOLGRE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCNC1)C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)acrylamide typically involves the reaction of pyrrolidine derivatives with acrylamide. One common method includes the use of triethylamine (TEA) as a base and 1,4-dioxane as a solvent under reflux conditions . The reaction proceeds through the nucleophilic addition of the pyrrolidine nitrogen to the acrylamide carbonyl group, followed by the elimination of water.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-N-(pyrrolidin-3-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acrylamide moiety to an amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

n-Ethyl-N-(pyrrolidin-3-yl)acrylamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)acrylamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide

- Structure : Replaces the acrylamide group with a cyclopentanecarboxamide moiety.

- Increased lipophilicity due to the cyclopentane ring, which may enhance membrane permeability in biological systems.

- Applications: Not explicitly stated, but carboxamide derivatives are often explored in drug discovery for protease inhibition .

(R,E)-N-(1-(6-Chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-fluoropyridin-2-yl)acrylamide (13f)

- Structure: Features a pyrrolidin-3-yl group linked to a fluoropyridyl-cyanoacrylamide and a complex heterocyclic core.

- Key Differences: Additional substituents (chloro, fluoropyridyl, cyano) enhance target binding specificity, likely for kinase or receptor inhibition.

- Applications : Imidazopyridine derivatives are commonly investigated in oncology and antiviral research .

Functional Analogues

Poly{2-[N-ethyl-N-[4-[4́-(nitrophenyl)azo]phenyl]amino]ethyl-3-thiophene acetate} (Poly(Th3AA-RedI))

- Structure: Incorporates an N-ethyl-N-aryl aminoethyl side chain with azobenzene and thiophene units.

- Key Differences :

- Azobenzene groups enable photoresponsive behavior, while the thiophene backbone provides electrical conductivity.

- Liquid crystalline properties (smectic C and nematic phases) due to rigid side chains.

- Applications : Used in optoelectronics and smart materials, with electrical conductivity up to 7.5 × 10⁻³ S cm⁻¹ .

Ethalfluralin (N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine)

- Structure : Contains an N-ethyl group and propenyl substituent but lacks the pyrrolidine or acrylamide motifs.

- Key Differences :

- Nitro and trifluoromethyl groups enhance herbicidal activity through soil residual action.

- The propenyl group facilitates radical-mediated degradation.

- Applications : Pre-emergent herbicide for weed control in crops like soybeans and cotton .

Physicochemical and Functional Comparison Table

| Compound Name | Key Functional Groups | Applications | Notable Properties |

|---|---|---|---|

| This compound | Acrylamide, pyrrolidine | Polymer chemistry (hypothetical) | Potential for polymerization, H-bond donor |

| n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide | Carboxamide, cyclopentane | Drug discovery (hypothetical) | High lipophilicity |

| Compound 13f | Cyanoacrylamide, fluoropyridyl | Oncology/antiviral research | Covalent binding, kinase inhibition |

| Poly(Th3AA-RedI) | Azobenzene, thiophene | Optoelectronics | Photoresponsive, 7.5 × 10⁻³ S cm⁻¹ |

| Ethalfluralin | Nitro, trifluoromethyl | Agriculture | Soil residual herbicidal activity |

Biological Activity

n-Ethyl-N-(pyrrolidin-3-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an acrylamide functional group attached to a pyrrolidine ring. The presence of the ethyl substituent on the nitrogen atom enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets.

The biological activity of this compound is largely attributed to its ability to engage in hydrogen bonding and hydrophobic interactions with proteins. The acrylamide moiety can form covalent bonds with nucleophilic residues in enzymes or receptors, modulating their function. This mechanism has been explored in various studies, revealing its potential as a selective inhibitor for specific protein targets.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies

- Inhibition of Lysine Methyltransferases : A study highlighted the design of selective inhibitors for SET domain-containing proteins, where compounds similar to this compound were shown to induce significant conformational changes in target proteins, enhancing their inhibitory effects .

- Anticancer Activity : Research on related acrylamide derivatives indicated strong antiproliferative activity against various cancer cell lines, suggesting that this compound could serve as a lead compound for further development in cancer therapy .

- Noradrenaline Reuptake Inhibition : Derivatives of pyrrolidine-based compounds have been identified as effective noradrenaline reuptake inhibitors (NRI), which may provide insights into the potential neuropharmacological applications of this compound .

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural components. Variations in the pyrrolidine ring or substitutions on the acrylamide group can significantly alter biological activity. For instance, modifications that enhance lipophilicity generally improve cellular uptake and receptor binding affinity.

Q & A

Q. What are the common synthetic routes for n-Ethyl-N-(pyrrolidin-3-yl)acrylamide, and what key reaction conditions are required?

The synthesis typically involves a multi-step approach starting with acryloyl chloride and a substituted amine (e.g., pyrrolidin-3-yl derivatives). A base such as triethylamine is often used to deprotonate the amine, facilitating nucleophilic attack on the acryloyl chloride. Reaction conditions require strict temperature control (e.g., 35–60°C), anhydrous solvents (e.g., dichloromethane or tetrahydrofuran), and catalysts like N-methylmorpholine. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which characterization techniques are essential to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the molecular structure, while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the acrylamide carbonyl (C=O stretch at ~1650 cm⁻¹). UV-Vis spectroscopy assesses electronic transitions, particularly for conjugated systems. For spatial confirmation, X-ray crystallography or 2D NMR (e.g., COSY, NOESY) resolves stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Contradictions may arise from impurities, tautomerism, or dynamic effects. Cross-validation using complementary techniques (e.g., IR + NMR) is essential. For example, unexpected peaks in NMR could indicate residual solvents, resolved via high-resolution MS or purification. Isotopic patterns in MS help distinguish molecular ion clusters from impurities. 2D NMR techniques (e.g., HSQC, HMBC) clarify ambiguous proton-carbon correlations .

Q. What computational methods predict the biological activity of this compound?

The Prediction of Activity Spectra for Substances (PASS) algorithm analyzes structure-activity relationships (SAR) to forecast targets like kinase inhibition or receptor modulation. Molecular docking studies (e.g., AutoDock Vina) model interactions with proteins (e.g., thiol-containing enzymes), while density functional theory (DFT) calculates electronic properties influencing reactivity .

Q. What strategies mitigate toxicity risks when handling acrylamide derivatives in laboratory settings?

Adhere to the EU Classification, Labelling & Packaging (CLP) Regulation for carcinogens (Category 1B). Use personal protective equipment (PPE), fume hoods, and closed-system reactors. Monitor exposure via biomarkers like hemoglobin adducts (AAVal/GAVal) or urinary metabolites (AAMA/GAMA). Institutional protocols should align with REACH restrictions (e.g., <0.1% concentration in mixtures) .

Q. How can reaction yields be optimized for sterically hindered intermediates in the synthesis of this compound?

Steric effects from the pyrrolidine or ethyl groups may reduce nucleophilicity. Strategies include:

- Using bulky solvents (e.g., DMF) to stabilize intermediates.

- Introducing microwave-assisted synthesis to enhance reaction kinetics.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.

- Adjusting substituents (e.g., replacing ethyl with smaller alkyl groups) to reduce steric hindrance .

Q. What methodologies elucidate the mechanism of action of this compound in biological systems?

- Thiol Reactivity Assays: Quantify adduct formation with glutathione or cysteine residues via LC-MS.

- Protein Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like kinases.

- Cellular Assays: Evaluate cytotoxicity (MTT assay) and gene expression (qPCR) in cancer cell lines. Compare results with structurally similar compounds (e.g., N-cyclohexyl derivatives) to identify SAR trends .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Re-evaluate force field parameters in docking studies or refine the compound’s conformational sampling. Validate predictions with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Consider metabolization (e.g., cytochrome P450-mediated oxidation) that may alter activity in vivo .

Q. What analytical approaches distinguish polymorphic forms of this acrylamide derivative?

Differential Scanning Calorimetry (DSC) identifies melting point variations, while Powder X-ray Diffraction (PXRD) detects crystalline phase differences. Solid-state NMR and Raman spectroscopy further characterize hydrogen-bonding networks and lattice dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.